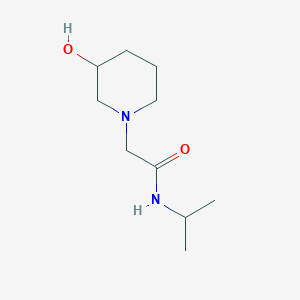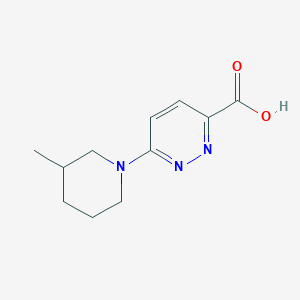
6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine
Overview
Description
6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine is a chemical compound with the molecular formula C11H11ClN4O and a molecular weight of 250.68 . It is used in research and has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazin ring substituted with a chlorine atom and a methoxy-substituted pyridinylmethyl group . The exact structure can be represented by the SMILES notation: COC1=NC=C (C=C1)CNC2=NN=C (C=C2)Cl .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized and characterized structures related to the chemical family of 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine, focusing on protonation sites and hydrogen bonding. For instance, N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its derivatives have been analyzed to understand their distinct intermolecular hydrogen bonding patterns, revealing insights into their molecular conformations (Böck et al., 2021).
Chemical Reactions and Syntheses
The compound and its related derivatives are used in various chemical syntheses and reactions. For example, the reactivity of certain aminopyridazinones within this chemical family has been investigated, showing specific substituent effects on acidic or alkaline hydrolysis and reactions with thiourea (Al-Azawe & Elvidge, 1974). Additionally, large scale synthesis methods have been developed for related compounds, demonstrating efficient pathways for producing these complex molecules in good yield (Bryant, Kunng, & South, 1995).
Photophysical Studies
The compound's derivatives have been utilized in photophysical studies to explore the luminescence properties of metal complexes. Research on ligands such as 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine has revealed switch-on luminescence upon chelation with metal ions, highlighting their potential in photophysical applications (Stetsiuk et al., 2019).
Nucleophilic Substitution Reactions
The compound's framework is involved in studies of nucleophilic substitution reactions, indicating its significance in the synthesis of novel heterocyclic compounds. These studies contribute to the development of new materials with potential applications in various fields, including pharmaceuticals and materials science (Adembri et al., 1976).
Medicinal Chemistry Applications
Although the request was to exclude drug use and dosage information, it's worth noting that the structural features of this compound make it a subject of interest in medicinal chemistry research, focusing on the synthesis of heterocyclic compounds with significant pharmaceutical potential (Sallam et al., 2021).
properties
IUPAC Name |
6-chloro-N-[(6-methoxypyridin-3-yl)methyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-17-11-5-2-8(7-14-11)6-13-10-4-3-9(12)15-16-10/h2-5,7H,6H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKRKZYGEFBOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Furan-3-yl)phenyl]methanamine](/img/structure/B1465321.png)



![Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B1465330.png)


![[4-(Difluoromethyl)phenyl]methanamine](/img/structure/B1465335.png)



